ethyl 3-[4-(azepane-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate
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Overview
Description
“Ethyl 3-[4-(azepane-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate” is a complex organic compound. It contains an azepane ring, which is a seven-membered heterocyclic compound with one nitrogen atom . The compound also features a benzofuran moiety, which is a fused aromatic ring system that consists of a benzene ring and a furan ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring several different functional groups. The azepane ring provides a basic nitrogen atom, while the sulfonyl group is a good leaving group . The benzamido and benzofuran moieties are both aromatic systems, which can participate in π-π stacking interactions .Chemical Reactions Analysis
As an organic compound, “this compound” can undergo a variety of chemical reactions. The presence of the sulfonyl group makes it a potential electrophile, while the nitrogen atom in the azepane ring can act as a nucleophile . The compound could also undergo electrophilic aromatic substitution reactions on the benzofuran or benzamido rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar . The compound’s solubility, melting point, and other physical properties would depend on the specific arrangement of its atoms and the intermolecular forces between its molecules.Properties
IUPAC Name |
ethyl 3-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6S/c1-2-31-24(28)22-21(19-9-5-6-10-20(19)32-22)25-23(27)17-11-13-18(14-12-17)33(29,30)26-15-7-3-4-8-16-26/h5-6,9-14H,2-4,7-8,15-16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMURGBZIZJOQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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